molecular formula C11H16O B146163 4-tert-Butyl-2-methylphenol CAS No. 98-27-1

4-tert-Butyl-2-methylphenol

Cat. No.: B146163
CAS No.: 98-27-1
M. Wt: 164.24 g/mol
InChI Key: SNKLPZOJLXDZCW-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methylphenol, also known as 4-tert-butyl-o-cresol, is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring. This compound is known for its high reactivity and stability, making it valuable in various industrial applications .

Mechanism of Action

Target of Action

4-tert-Butyl-2-methylphenol, also known as Butylated hydroxytoluene (BHT), is a lipophilic organic compound that is primarily used for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids such as fuels and oils . It has also been shown to have a wide variety of biological activities .

Mode of Action

The compound’s antioxidant properties are due to its ability to donate hydrogen atoms, which can neutralize free radicals . This prevents the free radicals from causing oxidative damage to other molecules. The compound’s structure, which includes a phenolic OH group and bulky tert-butyl groups, makes it particularly effective at this .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By neutralizing free radicals, the compound reduces oxidative stress, which can lead to cellular damage and disease . Additionally, it has been shown to affect the composition and structure of soil microbial communities, thereby influencing the tobacco metabolome through key functional strains .

Pharmacokinetics

Given its lipophilic nature, it is likely to be well-absorbed in the body and may accumulate in fatty tissues . It is also likely to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of this compound is the reduction of oxidative stress, which can protect cells from damage and potentially prevent disease . It should be noted that excessive exposure to the compound can cause irritation to the eyes, skin, and respiratory tract, and may be harmful if swallowed or absorbed through the skin .

Action Environment

Environmental factors can influence the action of this compound. For example, it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the compound’s effectiveness as an antioxidant can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with tert-butyl alcohol. This reaction is catalyzed by acidic conditions, often using sulfuric acid as the catalyst. The process can be optimized by employing deep eutectic solvents, which enhance the efficiency and mildness of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-2-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its balance of reactivity and stability makes it particularly valuable in applications requiring both properties .

Properties

IUPAC Name

4-tert-butyl-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKLPZOJLXDZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059163
Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-27-1
Record name 4-tert-Butyl-2-methylphenol
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Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name 4-tert-Butyl-2-methylphenol
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Record name 4-tert-Butyl-2-methylphenol
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Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name Phenol, 4-(1,1-dimethylethyl)-2-methyl-
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Record name 4-tert-butyl-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reactivity of 4-tert-Butyl-2-methylphenol with hexachlorocyclotriphosphazatriene?

A1: [] Research has shown that this compound reacts with hexachlorocyclotriphosphazatriene (N3P3Cl6) in the presence of its sodium salt. This reaction yields a monoaryloxy-substituted phosphazene product, specifically N3P3Cl5OAr, where Ar represents the this compound moiety. This type of reaction is classified as a phenolysis reaction. For more information, refer to the publication "Phenolysis of hexachlorocyclotriphosphazatriene" in Wiley InterScience [].

Q2: Has this compound been isolated from any natural sources?

A2: [] Yes, this compound has been successfully isolated from the stem exudates of the plant species Brachystegia eurycoma Harms. This plant is known to produce various polyphenolic compounds with potential pharmacological activities [].

Q3: What spectroscopic techniques are helpful for confirming the structure of this compound?

A3: [] The structure of this compound can be elucidated using a combination of spectroscopic methods. Infrared spectroscopy (IR) provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, helps determine the connectivity and environment of the hydrogen and carbon atoms, respectively. Finally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, further supporting the structural assignment [].

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